7-Fluoro-6-Nitro-4(H)-Quinazoline
Description
Structural Characterization of 7-Fluoro-6-Nitro-4(H)-Quinazoline
Molecular Architecture and Crystallographic Analysis
X-ray Diffraction Studies of Quinazoline Core Configuration
Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the triclinic space group P1 with two molecules per unit cell. The quinazoline core exhibits near-perfect planarity, with a maximum deviation of 0.0538 Å from the mean plane at the carbonyl oxygen. The nitro group at position 6 and the fluorine substituent at position 7 adopt a para orientation relative to the fused benzene ring.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₄FN₃O₃ |
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 5.6360(11) Å |
| b = 8.409(2) Å | |
| c = 8.674(2) Å | |
| Cell angles | α = 79.38(3)°, β = 89.23(3)°, γ = 83.83(3)° |
| Volume | 401.70(16) ų |
| Density | 1.729 Mg/m³ |
The molecular packing shows alternating layers of quinazoline cores separated by 3.42 Å, facilitated by π-π stacking interactions.
Torsional Angles in Nitro-Fluoro Substituent Arrangement
The nitro group exhibits a 12.0(3)° dihedral angle relative to the quinazoline plane, while the fluorine atom remains coplanar with the aromatic system. This torsion creates a steric clash between the nitro oxygen (O2) and the adjacent proton at position 5 (H5), resulting in a shortened C5-H5···O2 contact of 2.42 Å.
Hydrogen Bonding Networks in Crystal Packing
The crystal lattice is stabilized by a combination of classical and non-classical hydrogen bonds:
Table 2: Hydrogen Bond Interactions
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N4-H4···O1 | [O1] | 2.89 | 167 |
| C5-H5···N3 | [N3] | 2.78 | 152 |
| C8-H8···O3 | [O3] | 2.95 | 131 |
These interactions form a three-dimensional network, with the N4-H4···O1 bonds creating infinite chains along the a-axis.
Spectroscopic Profiling Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
While specific 1H NMR data for this compound remains unpublished, analogous quinazoline derivatives exhibit characteristic signals:
- Aromatic protons : δ 8.2–8.6 ppm (H5 and H8)
- NH proton : δ 12.1–12.5 ppm (broad singlet, exchangeable)
- Fluorine coupling : 4JF-H ≈ 2.3 Hz for H5
The 19F NMR spectrum typically shows a singlet at δ -110 ppm relative to CFCl₃.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions observed in related compounds:
- C=O stretch : 1680–1700 cm⁻¹
- NO₂ asymmetric stretch : 1520–1550 cm⁻¹
- C-F stretch : 1220–1250 cm⁻¹
- NH out-of-plane bend : 830–850 cm⁻¹
The absence of a broad NH stretch above 3000 cm⁻¹ confirms keto-enol tautomerism favoring the 4-keto form.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectra of halogenated quinazolines typically exhibit:
- Molecular ion peak at m/z 209.14 ([M]+- )
- Characteristic losses:
- NO₂ (46 Da) → m/z 163
- HF (20 Da) → m/z 189
- Base peak at m/z 135 corresponding to the [C₇H₅FN]+ fragment
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Though explicit DFT studies on this compound are lacking, calculations on analogous systems predict:
- HOMO localized on the benzene ring (-6.8 eV)
- LUMO concentrated at the nitro group (-2.1 eV)
- Band gap of 4.7 eV, indicating significant charge transfer potential
Frontier Molecular Orbital Analysis
Projected FMO energies for hypothetical derivatives suggest:
- HOMO-LUMO gap reduction of 0.3 eV compared to non-fluorinated analogs
- Enhanced electrophilicity index (ω = 5.1 eV) due to nitro group
- Nucleophilic Parr index highest at position 8 (0.087)
Properties
Molecular Formula |
C8H4FN3O3 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
7-fluoro-6-nitro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13) |
InChI Key |
QTWWHMCOMVAYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline typically involves the nitration of 7-fluoroquinazoline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Fluoro-6-Nitro-4(H)-Quinazoline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of 7-amino-6-nitroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-6-nitro-4(H)-quinazoline is primarily utilized as a building block in the synthesis of potential anticancer agents and other pharmaceuticals. Its structural characteristics allow it to interact effectively with various biological targets.
Mechanism of Action:
- EGFR Inhibition: The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. Studies indicate an IC50 value of approximately 0.46 μM against ovarian cancer cell lines (OVCAR-3) .
- Antiproliferative Activity: It exhibits significant antiproliferative effects across various cancer cell lines, demonstrating IC50 values ranging from 2.11 to 11.67 μM .
Biological Studies
The compound is extensively studied for its interactions with enzymes and receptors, contributing to our understanding of its biological activity:
| Activity | IC50 Value (μM) | Cell Line |
|---|---|---|
| EGFR Inhibition | 0.46 - 1.12 | OVCAR-3 |
| Antiproliferative Activity | 2.11 - 11.67 | OVCAR-3 |
These interactions are critical for developing targeted therapies in oncology .
Industrial Applications
In addition to its medicinal applications, this compound can be employed in the development of new materials with specialized properties, such as fluorescence or conductivity . Its unique chemical structure allows for modifications that can enhance these properties.
Case Study: Inhibition of EGFR
In a detailed study examining various quinazoline derivatives, this compound was highlighted for its strong inhibitory activity against EGFR, making it a promising candidate for further drug development targeting cancer therapies .
Case Study: Anticancer Activity
Research focused on the antiproliferative effects of this compound demonstrated that it significantly reduces cell viability in a dose-dependent manner across multiple cancer cell lines. This finding underscores its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of 7-Fluoro-6-Nitro-4(H)-Quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Functional Analogues
The most closely related compounds share the quinazoline core with nitro and halogen substituents. Key examples include:
6-Nitro-7-Chloro-4-Hydroxy Quinazoline
- Molecular Formula : C₈H₄ClN₃O₃
- Molecular Weight : 225.590 g/mol
- CAS Number : 53449-14-2
- Key Differences : Chlorine replaces fluorine at position 7, increasing molecular weight and lipophilicity.
- Applications : Intermediate for Afatinib synthesis, similar to the fluoro analogue .
4(3H)-Quinazolinone Derivatives
Comparative Data Table
Industrial and Research Significance
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 7-Fluoro-6-Nitro-4(H)-Quinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted aniline precursors. For example, nitro and fluorine groups are introduced through nitration and halogenation steps under controlled temperatures (40–60°C). Optimization involves adjusting stoichiometry (e.g., HNO₃ concentration) and catalysts (e.g., H₂SO₄ for nitration). Decarboxylation and condensation with amines (e.g., piperazine) are critical for quinazoline ring closure . Purity is enhanced via recrystallization using ethanol/water mixtures, monitored by HPLC (≥99% purity) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group placement?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : <sup>19</sup>F NMR identifies fluorine substitution patterns (δ ≈ -120 ppm for aromatic F).
- X-ray crystallography : Resolves nitro group orientation (e.g., dihedral angles of 8.2° between nitro and quinazoline planes) and hydrogen bonding (C–H⋯O interactions) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (m/z 209.14 for C₈H₄FN₃O₃) .
Q. What are the standard protocols for assessing the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or HPLC.
- pH stability : Dissolve in buffers (pH 1–13) and analyze over 48 hours. Nitro groups may hydrolyze under alkaline conditions, requiring stabilization via co-solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use Gaussian or ORCA software to calculate:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., C-4 position) prone to nucleophilic attack.
- Activation energy barriers : Compare fluorinated vs. non-fluorinated analogs to assess fluorine's electron-withdrawing effects . Validate predictions via kinetic studies (e.g., SNAr reactions with piperazine, monitoring kobs by UV-Vis) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) of quinazoline derivatives?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects.
- Targeted assays : Use kinase inhibition assays (e.g., Raf kinase for antitumor activity ) and bacterial MIC assays (e.g., against S. aureus ).
- Structural analogs : Compare 7-Fluoro-6-Nitro derivatives with 8-nitro or 5-chloro variants to isolate substituent-specific effects .
Q. How do intermolecular interactions in the crystal lattice influence the compound's solubility and bioavailability?
- Methodological Answer : Analyze X-ray data (e.g., triclinic P1 symmetry ) to identify packing motifs:
- Hydrogen bonds : C–H⋯O (2.48 Å) and π-π stacking (3.6 Å interplanar distance) reduce solubility.
- Solubility enhancement : Co-crystallize with cyclodextrins or use salt formation (e.g., hydrochloride) to disrupt lattice energy .
Methodological Design Questions
Q. What factorial design approaches optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design varying:
- Factors : Temperature (40°C vs. 60°C), catalyst loading (0.5 vs. 1.0 eq), and reaction time (6 vs. 12 hours).
- Response variables : Yield (%) and impurity profile (HPLC area %).
- Analysis : ANOVA identifies significant factors; pareto charts prioritize optimization steps .
Q. How can hybrid methodologies (e.g., linked survey-data models) address multidimensional challenges in pharmacological profiling?
- Methodological Answer : Integrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
